molecular formula C16H19F3N2O3 B6587928 methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate CAS No. 1234887-23-0

methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate

Cat. No.: B6587928
CAS No.: 1234887-23-0
M. Wt: 344.33 g/mol
InChI Key: UDYNOEHOXPDJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a trifluoromethyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formamido Group Addition: The formamido group can be added through a formylation reaction, typically using formic acid derivatives or formylating reagents like formamide.

    Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the formamido group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors, while the piperidine ring can interact with various molecular targets, modulating their activity. The formamido group may also play a role in hydrogen bonding and other interactions critical for biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(trifluoromethyl)phenyl]amino}methyl)piperidine-1-carboxylate
  • Methyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate is unique due to the presence of the formamido group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 4-[[[3-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-24-15(23)21-7-5-11(6-8-21)10-20-14(22)12-3-2-4-13(9-12)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYNOEHOXPDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.